

# Preclinical Profile of RG7800: An SMN2 Splicing Modifier for Spinal Muscular Atrophy

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## Compound of Interest

Compound Name: RG7800

Cat. No.: B610458

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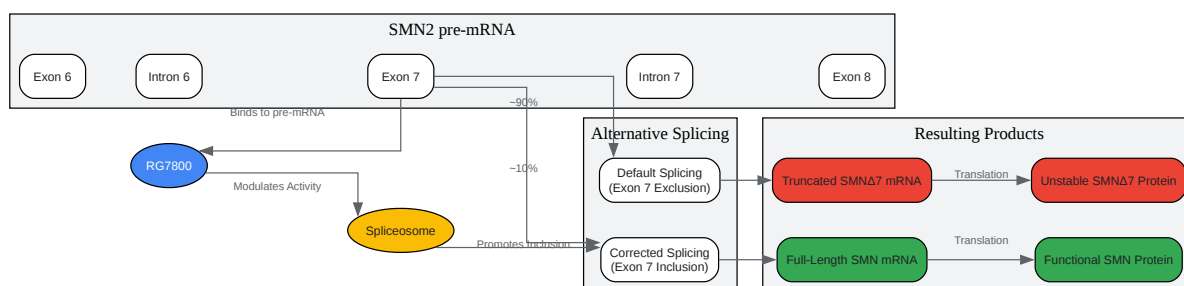
## Introduction

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder stemming from insufficient levels of the Survival of Motor Neuron (SMN) protein.<sup>[1]</sup> The primary cause of SMA is the deletion or mutation of the SMN1 gene.<sup>[1]</sup> A paralogous gene, SMN2, can produce functional SMN protein, but due to an alternative splicing event that excludes exon 7, it primarily generates an unstable, truncated protein.<sup>[1]</sup> **RG7800** is an orally available small molecule designed to selectively modify the splicing of SMN2 pre-mRNA, thereby increasing the production of full-length, functional SMN protein.<sup>[1][2]</sup> This document provides a comprehensive overview of the preclinical animal model data for **RG7800**, detailing its efficacy in mouse models of SMA and the experimental protocols utilized in these key studies. Although promising in early studies, the clinical development of **RG7800** was ultimately halted due to off-target retinal toxicity observed in non-human primates.

## Core Mechanism of Action: SMN2 Splicing Modification

**RG7800** acts by binding to specific sites on the SMN2 pre-mRNA, which influences the spliceosome's selection of splice sites. This interaction promotes the inclusion of exon 7 in the final mRNA transcript, leading to the translation of full-length and functional SMN protein. A related compound, risdiplam, which has a similar mechanism of action, has been shown to bind

to two distinct sites within the SMN2 pre-mRNA, specifically targeting the exonic splicing enhancer 2 (ESE2) and a 5' splice site. This targeted binding stabilizes a ribonucleoprotein (RNP) complex that is crucial for the specific and efficient inclusion of exon 7.



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Mechanism of **RG7800**-mediated SMN2 splicing correction.

## Efficacy in Animal Models of Spinal Muscular Atrophy

Preclinical studies of **RG7800** and its analogs (SMN-C compounds) were primarily conducted in the  $\Delta 7$  mouse model of severe SMA. These mice carry a deletion of the mouse *Smn* gene and express the human SMN2 gene, recapitulating the genetic basis of the human disease.

## Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of **RG7800** and related SMN2 splicing modifiers.

Table 1: Effect of SMN2 Splicing Modifiers on SMN Protein Levels in  $\Delta 7$  SMA Mice

Compound	Dose	Route of Administration	Tissue	Fold Increase in SMN Protein (vs. Vehicle)	Reference
SMN-C3	10 mg/kg	Oral	Brain	~2.5	
SMN-C3	10 mg/kg	Oral	Muscle	~3.0	
SMN-C3	10 mg/kg	Oral	Spinal Cord	~2.5	

Table 2: Effect of SMN2 Splicing Modifiers on Survival and Motor Function in  $\Delta 7$  SMA Mice

Compound	Dose	Treatment Start	Median Lifespan (Days)	Improvement in Motor Function	Reference
SMN-C3	10 mg/kg/day	Postnatal Day 1	>250 (vs. ~14 days for vehicle)	Significant improvement in righting reflex and grip strength	
RG7800	Not specified	Not specified	Extended beyond 65 days	Not specified	

## Detailed Experimental Protocols

### Animal Models

The primary animal model used in the preclinical evaluation of **RG7800** was the  $\Delta 7$  mouse model of severe SMA. This model is characterized by a homozygous deletion of the murine *Smn* gene and the presence of the human SMN2 transgene. These mice exhibit a severe phenotype with a median lifespan of approximately 14 days.

### Drug Administration

**RG7800** and its analogs were administered orally to the  $\Delta 7$  mice. For neonatal mice, the compounds were formulated in a suitable vehicle and administered daily via oral gavage, starting from postnatal day 1.

## Measurement of SMN Protein Levels

SMN protein levels in various tissues (brain, spinal cord, muscle) were quantified using Western blotting. Tissues were harvested from treated and vehicle-control animals, and protein extracts were prepared. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for SMN protein. The intensity of the SMN protein band was then quantified and normalized to a loading control (e.g., actin).

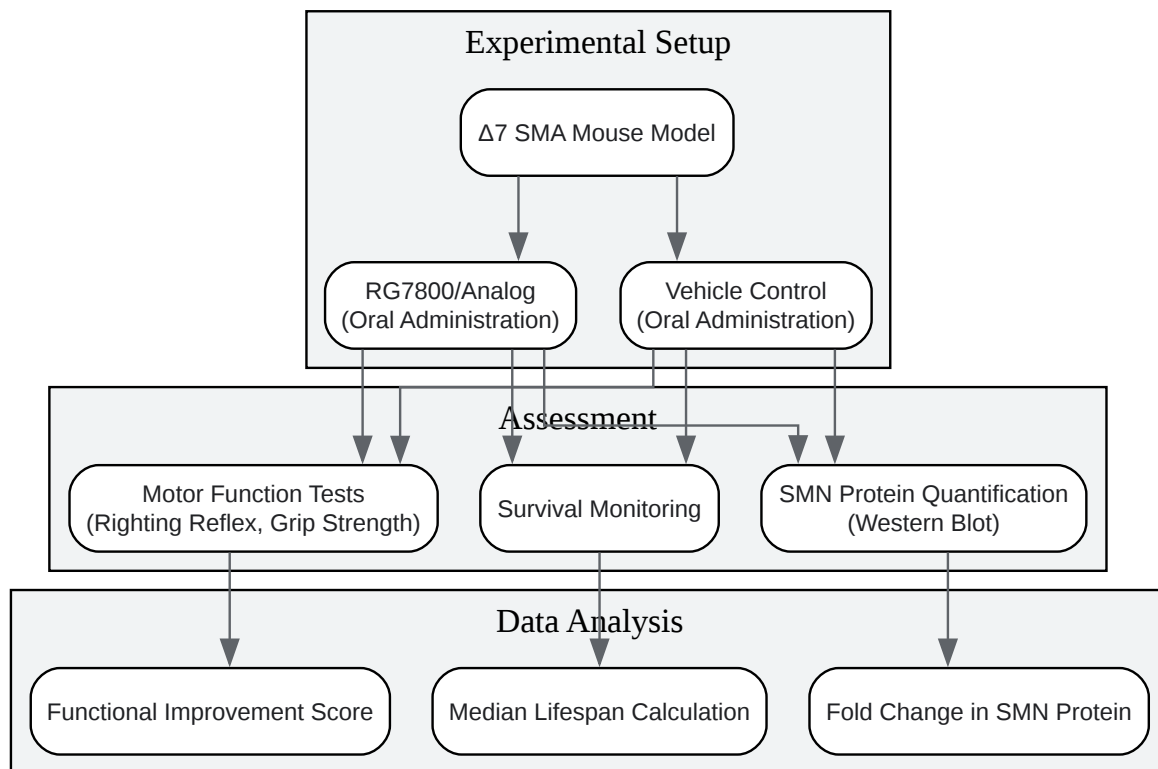
## Assessment of Motor Function

Motor function in the  $\Delta 7$  mice was assessed using standardized behavioral tests, including:

- **Righting Reflex:** The time taken for a mouse placed on its back to right itself onto all four paws.
- **Grip Strength:** The ability of the mouse to hang onto an inverted screen.

## Survival Analysis

The lifespan of treated and control mice was monitored daily. The median survival was calculated for each group to assess the impact of the treatment on longevity.



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Workflow of preclinical efficacy studies for **RG7800**.

## Conclusion and Discontinuation of Development

Preclinical studies in mouse models of SMA demonstrated that **RG7800** effectively modulated the splicing of SMN2 pre-mRNA, leading to increased levels of full-length SMN protein. This increase in functional protein resulted in significant improvements in motor function and a dramatic extension of lifespan in a severe mouse model of the disease. These promising results supported the advancement of **RG7800** into clinical trials.

However, the clinical development of **RG7800** was halted due to the emergence of off-target retinal toxicity in long-term nonclinical safety studies conducted in cynomolgus monkeys. This adverse finding led to the development of a successor compound, risdiplam (RG7916), which was optimized to have an improved safety and pharmacokinetic profile while retaining the desired SMN2 splicing-modifying activity. The preclinical data for **RG7800**, while not leading to

a marketed drug, provided crucial proof-of-concept for the therapeutic potential of small molecule SMN2 splicing modifiers for the treatment of Spinal Muscular Atrophy.

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## References

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